Solvent yellow 19

Vue d'ensemble

Description

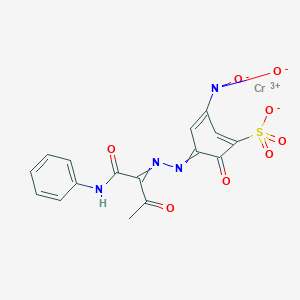

Chromium, (2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-)) is a complex organometallic compound It is characterized by the presence of a chromium ion coordinated with a sulfonated azo compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of chromium ions with the azo compound. The process may include:

Step 1: Preparation of the azo compound by diazotization of an aromatic amine followed by coupling with a sulfonated aromatic compound.

Step 2: Coordination of the azo compound with chromium ions under controlled pH and temperature conditions to ensure proper complex formation.

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This could include:

- Use of continuous flow reactors for the diazotization and coupling reactions.

- Advanced purification techniques such as crystallization and chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Thermal and Chemical Resistance

Solvent Yellow 19 exhibits exceptional stability under diverse conditions:

Solvent Interactions and Reactivity

The dye’s solubility profile influences its reactivity in industrial formulations:

Solubility in Organic Solvents (g/L at 25°C)

| Solvent | Solubility | Relevance to Applications |

|---|---|---|

| Ethanol | 300 | Lacquers, inks |

| Methyl Ethyl Ketone (MEK) | 500 | Plastic coatings |

| Toluene | 400 | Aluminum foil coloring |

| 2-Ethoxyethanol | 500 | Wood stains |

| Ethyl Acetate | 400 | Baking finishes |

-

Solvent Effects : Polar aprotic solvents (e.g., MEK) enhance solubility due to dipole interactions with the sulfonate group .

-

Reactivity in Solvents : No decomposition observed in common organic solvents, but prolonged exposure to chlorinated solvents (e.g., chloroform) may initiate ligand displacement in the chromium complex .

Industrial Reaction Pathways

In applications, this compound participates in:

Applications De Recherche Scientifique

Industrial Applications

2.1 Wood Coatings and Stains

Solvent Yellow 19 is extensively used in wood stains and coatings, providing a vibrant color while ensuring durability. Its solubility in various organic solvents makes it suitable for both water-based and solvent-based formulations .

2.2 Printing Inks

This dye is a popular choice for printing inks, including flexographic and gravure inks. Its compatibility with various carriers allows for the production of high-quality prints on diverse substrates such as paper, plastic, and metal .

2.3 Leather Finishes

In the leather industry, this compound is utilized for dyeing both natural and synthetic leather. The dye’s stability under heat ensures that the color remains vibrant even after processes like hot stamping .

2.4 Paints and Coatings

The compound is also employed in paints and coatings, including automotive finishes and industrial coatings. Its resistance to fading under light exposure makes it ideal for outdoor applications .

2.5 Other Applications

Additional uses include:

Case Studies

3.1 Case Study: Wood Coatings

A study conducted by Epsilon Pigments demonstrated that formulations containing this compound provided superior adhesion and durability in wood coatings compared to other dyes. The study highlighted that the dye maintained its color integrity after exposure to UV light for extended periods .

3.2 Case Study: Printing Inks

Research published in the International Journal of Secondary Metabolite evaluated the performance of this compound in flexographic printing inks. The findings indicated that inks formulated with this dye exhibited excellent print quality and color fastness, making them suitable for high-volume production environments .

Environmental Considerations

While this compound has numerous industrial applications, it is essential to consider its environmental impact. Regulatory assessments have been conducted to evaluate potential risks associated with solvent dyes, including their effects on human health and ecosystems . Continuous monitoring and adherence to safety guidelines are recommended to mitigate any adverse effects.

Mécanisme D'action

The compound exerts its effects through coordination with various molecular targets. The chromium ion can interact with electron-rich sites in biological molecules, leading to changes in their structure and function. The azo group can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chromium, (2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-)).

- Chromium, (2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-)).

Uniqueness

- The specific coordination environment of the chromium ion in this compound may confer unique catalytic properties.

- The presence of both nitro and azo groups allows for diverse chemical reactivity, making it suitable for various applications.

Activité Biologique

Introduction

Solvent Yellow 19 (C.I. 13900:1) is an azo dye commonly utilized in various industrial applications, including the coloring of plastics, resins, and coatings. Its chemical structure comprises a single azo group with a molecular formula of and a molecular weight of 422.37 g/mol . While its primary use is as a colorant, emerging research has begun to explore its biological activity, particularly its potential cytotoxic and antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.37 g/mol |

| CAS Number | 10343-55-2 |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform |

| Color | Yellow powder |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in human hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), colon cancer (HCT-116), and lung carcinoma (A-549) cell lines. The results indicated that this compound exhibits significant cytotoxicity with varying IC50 values across different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 23.4 |

| MCF-7 | 62.2 |

| HCT-116 | 28 |

| A-549 | 53.6 |

These findings suggest that this compound could be a potential candidate for further investigation as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The IC50 value for this activity was found to be moderate compared to ascorbic acid, which is a standard antioxidant. The results are summarized in the following table:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | Moderate |

| Ascorbic Acid | 14.2 |

The moderate antioxidant activity indicates that while this compound has some capability to scavenge free radicals, it is less effective than ascorbic acid .

Antimicrobial Activity

In addition to its cytotoxic and antioxidant properties, this compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it exhibits strong antibacterial activity, particularly against Gram-positive bacteria. This aspect of its biological activity warrants further exploration to understand its potential applications in antimicrobial therapies .

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was administered to cultured cancer cell lines over a period of 48 hours. The study aimed to determine the concentration required to inhibit cell growth by 50% (IC50). The results showed significant inhibition across all tested cell lines, particularly in HepG-2 cells, indicating its potential utility in cancer treatment protocols.

Case Study: Antioxidant Efficacy

Another study focused on the antioxidant properties of this compound compared to other known antioxidants. Utilizing the DPPH assay, researchers measured the ability of the dye to reduce oxidative stress in vitro. The findings highlighted that while it possesses some antioxidant properties, it does not match the efficacy of traditional antioxidants like ascorbic acid.

Propriétés

IUPAC Name |

3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O8S.Cr/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;+3/p-3/b14-9-,19-18?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBUCPEWVZMDF-FSWMPYTFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])/[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11CrN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-55-2 | |

| Record name | Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato(3-))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, [2-(hydroxy-.kappa.O)-5-nitro-3-[2-[2-(oxo-.kappa.O)-1-[(phenylamino)carbonyl]propyl]diazenyl-.kappa.N1]benzenesulfonato(3-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3-[[1-[anilinocarbonyl]-2-oxopropyl]azo]-2-hydroxy-5-nitrobenzene-1-sulphonato(3-)]chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.